Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate
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Overview
Description
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate is a chemical compound with the molecular formula C11H13FN2O2S and a molecular weight of 256.3 g/mol . It is characterized by the presence of a fluoroaniline group, a carbothioyl group, and an ethyl ester group. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-fluoroaniline and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with target proteins, while the carbothioyl group may participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate can be compared with similar compounds such as:
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and interactions with molecular targets.
Ethyl 2-{[(4-bromoanilino)carbothioyl]amino}acetate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro analog.
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate: The methoxy group can influence the compound’s solubility and reactivity, making it distinct from the fluoro derivative.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPVIBQSGHPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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